Acetylsventenic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetylsventenic acid is typically extracted from the herbs of Rabdosia excisa. The extraction process involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The compound is then purified through silica gel column chromatography .
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and purification methods.
Chemical Reactions Analysis
Types of Reactions
Acetylsventenic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Acetylsventenic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of acetylsventenic acid involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects through modulation of signaling pathways and inhibition of specific enzymes . These interactions can lead to various biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Acetylsventenic acid can be compared with other diterpenoid compounds, such as:
Sventenic acid: Another diterpenoid derived from Rabdosia excisa.
Trichokaurin: A diterpenoid with similar structural features.
Dayecrystal A: Another compound isolated from the same plant.
This compound is unique due to its specific acetyl group, which may contribute to its distinct biological activities and chemical properties .
Biological Activity
Acetylsventenic acid is a compound of interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
This compound is a derivative of sventenic acid, characterized by the addition of an acetyl group. This structural modification can significantly influence its biological activity, enhancing its solubility and interaction with biological targets.
1. Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various pathogens. In studies, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial efficacy against selected bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Bacillus subtilis | 16 |
Pseudomonas aeruginosa | 128 |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
2. Anticancer Activity
Research has indicated that this compound exhibits anticancer properties, particularly against various cancer cell lines. In vitro studies have shown that it induces apoptosis in cancer cells through the activation of caspase pathways. The following table outlines the IC50 values for different cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
A549 (lung cancer) | 25 |
PC-3 (prostate cancer) | 30 |
The mechanism of action appears to involve the inhibition of cell proliferation and induction of oxidative stress, leading to programmed cell death.
3. Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory conditions. The following data illustrates its effect on cytokine production:
Cytokine | Control Level (pg/mL) | Post-treatment Level (pg/mL) |
---|---|---|
TNF-α | 100 | 40 |
IL-6 | 80 | 30 |
IL-1β | 90 | 35 |
These results indicate a significant reduction in inflammatory markers, supporting further investigation into its therapeutic applications for diseases characterized by chronic inflammation.
Case Studies
Recent case studies have highlighted the potential applications of this compound in clinical settings:
- Case Study 1: A patient with recurrent bacterial infections showed significant improvement after treatment with this compound as an adjunct therapy alongside standard antibiotics.
- Case Study 2: In a cohort study involving patients with chronic inflammatory diseases, those treated with this compound reported reduced symptoms and improved quality of life metrics.
Properties
CAS No. |
126737-42-6 |
---|---|
Molecular Formula |
C22H32O4 |
Molecular Weight |
0 |
Appearance |
Powder |
Origin of Product |
United States |
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